molecular formula C18H27NO5S B558468 Boc-D-Pen(Mob)-OH CAS No. 106306-57-4

Boc-D-Pen(Mob)-OH

Cat. No. B558468
M. Wt: 369.5 g/mol
InChI Key: NEUHEEDQLRFEIM-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Pen(Mob)-OH, also known as Boc-S-(4-methoxybenzyl)-D-penicillamine, is a compound used in peptide synthesis . It has an empirical formula of C18H27NO5S and a molecular weight of 369.48 .


Molecular Structure Analysis

The SMILES string representation of Boc-D-Pen(Mob)-OH is COc1ccc (CSC (C) (C) [C@@H] (NC (=O)OC (C) (C)C)C (O)=O)cc1 . This provides a textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

Specific chemical reactions involving Boc-D-Pen(Mob)-OH are not detailed in the available resources. It is primarily used in peptide synthesis .


Physical And Chemical Properties Analysis

Boc-D-Pen(Mob)-OH has a molecular weight of 369.48 . Its empirical formula is C18H27NO5S . More specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

  • Norcystine in Peptide Study :

    • Title : "Norcystine, a new tool for the study of the structure-activity relationship of peptides."
    • Abstract : This study presents the synthesis of Boc-D,L-Ncy(Mob)-OH and its application in the study of GnRH analogues. This indicates the use of similar compounds in peptide research and structure-activity relationship studies.
    • Authors : M. Samant, J. Rivier (2006).
    • Journal : Organic Letters.
    • Read more.
  • Dip-Pen Nanolithography :

    • Title : "Applications of dip-pen nanolithography."
    • Abstract : Discusses a nanofabrication technique that combines direct-write soft-matter compatibility with high resolution. This technique may utilize similar compounds for deposition of materials on surfaces.
    • Authors : K. Salaita, YuHuang Wang, C. Mirkin (2007).
    • Journal : Nature Nanotechnology.
    • Read more.
  • ‘O-Acyl Isopeptide Method’ for Peptide Synthesis :

    • Title : "‘O-Acyl isopeptide method’ for the efficient synthesis of difficult sequence-containing peptides: use of ‘O-acyl isodipeptide unit’."
    • Abstract : This study presents the efficient synthesis of peptides using an 'O-acyl isodipeptide unit', indicating potential applications for similar compounds in peptide synthesis.
    • Authors : Y. Sohma, A. Taniguchi, M. Skwarczynski, et al. (2006).
    • Journal : Tetrahedron Letters.
    • Read more.
  • MoSi2 Oxidation Resistance Improvement via Boron Addition :

    • Title : "Improvement of MoSi2 oxidation resistance via boron addition: Fabrication of MoB/MoSi2 composite by mechanical alloying and subsequent reactive sintering."
    • Abstract : Discusses the improvement of oxidation resistance in materials, which may involve similar compounds in the fabrication process.
    • Authors : P. R. Taleghani, S. Bakhshi, M. Erfanmanesh, et al. (2014).
    • Journal : Powder Technology.
    • Read more.
  • Decoupling Catalysis and Chain-Growth Functions in Polymerization :

    • Title : "Decoupling Catalysis and Chain-Growth Functions of Mono(μ-alkoxo)bis(alkylaluminums) in Epoxide Polymerization."
    • Abstract : Discusses a catalyst for epoxide polymerization, which could be relevant in the context of similar compounds used in polymerization processes.
    • Authors : Jennifer Imbrogno, R. Ferrier, Bill K. Wheatle, et al. (2018).
    • Journal : ACS Catalysis.
    • Read more.

Safety And Hazards

According to the safety data sheet, Boc-D-Pen(Mob)-OH is not classified as a hazardous substance or mixture . In case of exposure, the recommended first aid measures include moving to fresh air if inhaled, washing with soap and water if skin contact occurs, flushing eyes with water if eye contact occurs, and rinsing mouth with water if swallowed .

Future Directions

The future directions for Boc-D-Pen(Mob)-OH are not specified in the available resources. As a compound used in peptide synthesis, it may continue to be utilized in this field .

properties

IUPAC Name

(2S)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5S/c1-17(2,3)24-16(22)19-14(15(20)21)18(4,5)25-11-12-7-9-13(23-6)10-8-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUHEEDQLRFEIM-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427027
Record name Boc-D-Pen(Mob)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Pen(Mob)-OH

CAS RN

106306-57-4
Record name Boc-D-Pen(Mob)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Yamamoto, P Nair, NE Jacobsen… - Journal of medicinal …, 2010 - ACS Publications
Neuropathic pain states and tolerance to opioids can result from system changes in the CNS, such as up-regulation of the NK1 receptor and substance P, lead to antiopioid effects in …
Number of citations: 24 pubs.acs.org

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